molecular formula C21H15NO4 B5717923 N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No. B5717923
M. Wt: 345.3 g/mol
InChI Key: ZNNUCOOATVROKC-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as FMeCAB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMeCAB is a benzamide derivative that contains a furan ring and a chromenone moiety. The compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood. However, it is believed that the compound exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells. N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
In terms of its neuroprotective effects, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to reduce oxidative stress and inflammation in the brain. The compound may also enhance the activity of certain neurotransmitters that are involved in cognitive function.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound induces cell death in cancer cells by activating certain signaling pathways. N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
In terms of its neuroprotective effects, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to reduce oxidative stress and inflammation in the brain. The compound may also enhance the activity of certain neurotransmitters that are involved in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. The compound has shown promising results in vitro and may be useful in the development of new treatments for these diseases.
However, there are also some limitations to using N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One area of interest is the development of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide derivatives that may have improved pharmacological properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
In addition, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide and its effects on different cell types and tissues. This may involve the use of animal models and clinical trials to assess the safety and efficacy of the compound in vivo.
Conclusion:
In conclusion, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic compound that has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders. The compound has been shown to induce cell death in cancer cells and may be useful in the development of new treatments for cancer. In addition, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide and its potential as a therapeutic agent.

Synthesis Methods

N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 3-acetyl-4-hydroxycoumarin, followed by the reaction of the resulting intermediate with 4-amino-N-(2-hydroxyethyl)benzamide. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide induces cell death in various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anti-cancer properties, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been studied for its potential applications in neurological disorders. The compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c23-20(22-13-17-5-3-11-25-17)15-9-7-14(8-10-15)18-12-16-4-1-2-6-19(16)26-21(18)24/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNUCOOATVROKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

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